Ethyl {4-[(4,4-dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]phenoxy}acetate
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Overview
Description
Ethyl {4-[(4,4-dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]phenoxy}acetate is a complex organic compound with a unique structure that includes multiple cyclohexyl and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl {4-[(4,4-dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]phenoxy}acetate typically involves multiple steps. The process begins with the preparation of the cyclohexyl and phenoxy intermediates, which are then coupled under specific reaction conditions. The final step involves esterification to introduce the ethyl acetate group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and phenoxy groups.
Reduction: Reduction reactions may target the carbonyl groups within the cyclohexyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl {4-[(4,4-dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]phenoxy}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl {4-[(4,4-dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]phenoxy}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve modulation of oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
- Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate
- Ethyl (2,6-dioxocyclohexyl)acetate
Comparison: Ethyl {4-[(4,4-dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]phenoxy}acetate is unique due to its specific combination of cyclohexyl and phenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H34O7 |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
ethyl 2-[4-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]phenoxy]acetate |
InChI |
InChI=1S/C27H34O7/c1-6-33-22(32)15-34-17-9-7-16(8-10-17)23(24-18(28)11-26(2,3)12-19(24)29)25-20(30)13-27(4,5)14-21(25)31/h7-10,23-24,30H,6,11-15H2,1-5H3 |
InChI Key |
PCVOEVINOAWKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(C2C(=O)CC(CC2=O)(C)C)C3=C(CC(CC3=O)(C)C)O |
Origin of Product |
United States |
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